2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(2,4-difluoro phenyl)acetamide
Description
The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2,4-difluorophenyl)acetamide is a structurally complex acetamide derivative featuring a 1,2,4-triazole core. Key structural attributes include:
- A 4-amino group at position 4 of the triazole ring.
- A 3-(methylethoxy)phenyl substituent at position 5 of the triazole.
- A thioether linkage connecting the triazole to the acetamide moiety.
- An N-(2,4-difluorophenyl) group on the acetamide nitrogen.
Its design leverages substituent effects to optimize steric, electronic, and pharmacokinetic properties .
Properties
Molecular Formula |
C19H19F2N5O2S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C19H19F2N5O2S/c1-11(2)28-14-5-3-4-12(8-14)18-24-25-19(26(18)22)29-10-17(27)23-16-7-6-13(20)9-15(16)21/h3-9,11H,10,22H2,1-2H3,(H,23,27) |
InChI Key |
BLDJMWXQZUUTOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2,4-difluoro phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3-(methylethoxy)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the triazole ring. The final step involves the acylation of the triazole derivative with 2,4-difluoro phenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amino groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of nitro groups results in amino derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2,4-difluoro phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and survival, such as kinases and transcription factors.
Pathways Involved: It modulates signaling pathways like the PI3K/Akt and MAPK pathways, leading to the inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Position 4: Amino vs. Alkyl Groups
- Comparative Example: N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replaces the amino group with an ethyl group, reducing hydrogen-bonding capacity. This substitution may lower solubility or target specificity.
Position 5: Aromatic vs. Heterocyclic Substituents
- Target Compound : The 3-(methylethoxy)phenyl group provides lipophilicity and aromatic π-π stacking interactions.
- Comparative Examples: 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-(2-fluorophenyl)acetamide () substitutes a furan ring, introducing polar heterocyclic character. N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () uses a thienyl group, which increases electron-richness and may enhance metabolic stability.
Variations on the Acetamide Substituent
Fluorination Pattern on the Phenyl Ring
- Target Compound : The 2,4-difluorophenyl group provides strong electron-withdrawing effects, enhancing binding to hydrophobic pockets and resistance to oxidative metabolism.
- Comparative Example: 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide () has a mono-fluorinated phenyl ring, which may decrease electronegativity and binding affinity compared to the difluoro analog.
Biological Activity
The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2,4-difluoro phenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates a triazole ring, an acetamide group, and various aromatic substituents, which contribute to its biological activity. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 401.5 g/mol. The presence of a triazole ring is particularly noteworthy as it enhances the compound's ability to interact with biological macromolecules.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
- Antifungal Activity : Its efficacy against fungi, particularly from the genus Candida, has been noted.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines.
Antimicrobial Activity
Research has demonstrated that the compound possesses substantial antimicrobial properties. For instance, it has been tested against Pseudomonas aeruginosa and Escherichia coli, showcasing a minimum inhibitory concentration (MIC) as low as 0.21 µM .
Table 1: Antimicrobial Activity Results
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida spp. | Varies |
Antifungal Activity
The antifungal efficacy of the compound was assessed through growth inhibition assays. It exhibited selective action against certain Gram-positive and Gram-negative microorganisms, indicating its potential as an antifungal agent.
Table 2: Antifungal Activity Results
| Fungi | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 15 |
| Saccharomyces cerevisiae | 12 |
Cytotoxicity Studies
Cytotoxicity assessments were conducted using the MTT assay on human breast cancer cells (MCF-7) and liver carcinoma cells (HepG2). The results indicated that the compound has a higher cytotoxic effect on MCF-7 cells compared to HepG2 cells.
Table 3: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HepG2 | 25 |
The mechanism by which this compound exerts its biological effects appears to involve interactions with key enzymes and receptors. The triazole moiety is known for its ability to bind metal ions and modulate enzymatic activities, potentially leading to inhibition of critical pathways in microbial growth and cancer cell proliferation.
Molecular Docking Studies
Molecular docking studies have indicated that the compound fits well into the active sites of target enzymes such as DNA gyrase, forming multiple hydrogen bonds that stabilize its binding . This interaction is crucial for its antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
